Superior Clinical Efficacy vs. Placebo in Ulcerative Colitis: Dose-Dependent Remission Rates
In a double-blind, randomized, multicenter Phase II trial (N=93), Delmitide (RDP58) demonstrated a statistically significant and dose-dependent improvement in treatment success rates compared to placebo in patients with mild-to-moderate ulcerative colitis. The primary endpoint was a simple clinical colitis activity index score of ≤3 at 28 days [1].
| Evidence Dimension | Clinical Treatment Success Rate at 28 Days |
|---|---|
| Target Compound Data | 72% (300 mg/day dose group, n=32) |
| Comparator Or Baseline | Placebo: 43% (n=30) |
| Quantified Difference | Absolute increase of 29 percentage points; P = 0.016 |
| Conditions | Randomized, double-blind, placebo-controlled trial in mild-to-moderate active ulcerative colitis (n=93); oral administration |
Why This Matters
This quantifies a robust, clinically meaningful advantage over placebo, establishing a clear efficacy signal that justifies its selection over inert controls in IBD research.
- [1] Travis S, Yap LM, Hawkey C, Warren B, Lazarov M, Fong T, Tesi RJ; RDP Investigators Study Group. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis. Inflamm Bowel Dis. 2005 Aug;11(8):713-9. View Source
